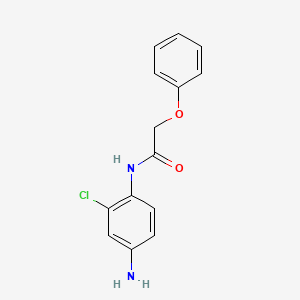

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide

Vue d'ensemble

Description

The molecule "N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide" is a compound that is structurally related to various acetamide derivatives which have been the subject of several research studies. These studies have focused on the synthesis, characterization, and analysis of similar molecules, providing insights into their vibrational spectroscopic signatures, molecular structures, and potential pharmacokinetic properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of appropriate phenol derivatives with chloroacetyl compounds in the presence of solvents and catalysts. For instance, "N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide" was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine using DMF as a solvent and potassium carbonate as a catalyst . The reaction conditions, such as temperature, time, and mole ratio, are optimized to achieve high yields, which in the case of the mentioned compound was about 80% .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often non-planar, with various substituents influencing the overall geometry. For example, the optimized geometry of a similar compound, "N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide," shows a non-planar structure between the phenyl and pyrimidine rings . The presence of electronegative atoms like chlorine can lead to differences in geometries and influence intramolecular and intermolecular contacts .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding. Studies have shown that compounds like "N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides" exhibit intra- and intermolecular hydrogen bonds, which can be evidenced by spectroscopic methods and confirmed by X-ray crystallography . The nature of these hydrogen bonds can significantly affect the chemical reactivity and stability of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. Vibrational spectroscopy, such as Raman and Fourier transform infrared spectroscopy, is used to characterize these properties. For instance, the vibrational spectral analysis of "N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide" confirmed the presence of stereo-electronic interactions that contribute to the molecule's stability . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are investigated to understand the compound's behavior in biological systems .

Applications De Recherche Scientifique

Synthesis and Insecticidal Efficacy

Synthesis of Novel Phenoxyacetamide Derivatives : A study by Rashid et al. (2021) focused on the synthesis of novel phenoxyacetamide derivatives to evaluate their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The derivatives showed promising results, highlighting the compound's potential in agricultural applications Rashid et al., 2021.

Synthetic Pathways and Derivative Formation

Formation of 4-Chloro-2-hydroxyacetophenone : Teng Da-wei (2011) reported on the synthesis of 4-choloro-2-hydroxyacetophenone, a derivative of the parent compound, demonstrating the versatility of its chemical structure for further chemical modifications Teng Da-wei, 2011.

Anticonvulsant Activity

Phenoxyacetyl Derivatives of Amines : Research by Pańczyk et al. (2018) explored the synthesis of phenoxyacetamides with varied amide components, including aminoalkanol or amino acid moieties, to screen for potential anticonvulsant activity. This study underscores the therapeutic potential of phenoxyacetamide derivatives in the treatment of epilepsy Pańczyk et al., 2018.

Hydrogen Bond Studies

Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides : A study by Romero and Angela Margarita (2008) focused on the synthesis and characterization of hydrogen-bonded structures of similar compounds, providing insights into the molecular interactions that could influence the compound's reactivity and stability Romero & Angela Margarita, 2008.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-12-8-10(16)6-7-13(12)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCLJWSCJZWECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

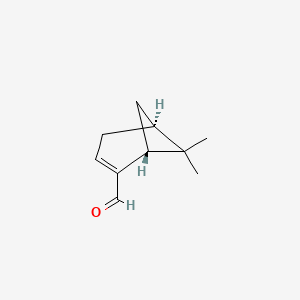

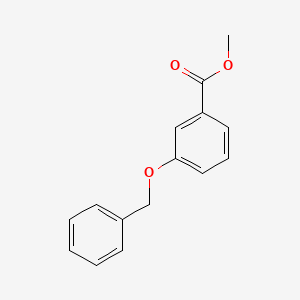

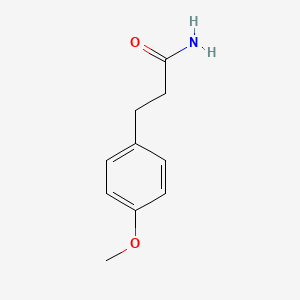

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B3023158.png)

![1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid](/img/structure/B3023163.png)

![[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid](/img/structure/B3023165.png)